molecular formula C16H17N3O B2864311 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 296770-69-9

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2864311
CAS No.: 296770-69-9
M. Wt: 267.332
InChI Key: HKRODORCYOWYMY-UHFFFAOYSA-N
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Description

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and significant research value . This fused bicyclic heterocyclic system serves as a versatile core for developing potent inhibitors against a range of therapeutic targets. The pyrazolo[1,5-a]pyrimidine scaffold has been identified through high-throughput screening as a promising lead for antituberculosis agents, with structure-activity relationship (SAR) studies showing that specific substitutions on the core are critical for its antimycobacterial activity against Mycobacterium tuberculosis H37Rv . Furthermore, this chemical class has attracted considerable attention in oncology research. Pyrazolo[1,5-a]pyrimidines have been developed as potent protein kinase inhibitors (PKIs), playing critical roles in targeted cancer therapy by inhibiting enzymes such as EGFR, B-Raf, MEK, and PI3Kδ, which are key regulators in cellular signaling pathways frequently disrupted in cancers . Researchers have also explored derivatives of this scaffold as anti-proliferative agents that show selective activity in p21-deficient cancer cell lines, highlighting their potential for targeting specific genetic vulnerabilities in tumors . The compound is supplied for research applications and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

6-ethyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-4-13-10(2)17-15-14(12-8-6-5-7-9-12)11(3)18-19(15)16(13)20/h5-9,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBALWJAFBKKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . Industrial production methods may involve microwave irradiation or conventional heating to achieve the desired chemical transformations .

Chemical Reactions Analysis

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

    Biology: The compound exhibits enzymatic inhibitory activity, making it a candidate for studying enzyme interactions and inhibition mechanisms.

    Medicine: Due to its antitumor properties, it is being explored for the development of new anticancer drugs.

    Industry: Its photophysical properties make it useful in the development of advanced materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is a crucial enzyme in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Compound Name Substituents Key Properties Bioactivity Insights
6-Ethyl-2,5-dimethyl-3-phenyl...-7-ol 6-Et, 2,5-Me₂, 3-Ph, 7-OH High H-bond capacity; moderate logP (~5.8) Potential kinase/modulator applications
5-Methyl-2-phenylpyrazolo[...]-7-ol 5-Me, 2-Ph, 7-OH Lower steric bulk; TPSA = 60.7 Ų; logP ~3.5 Safety profile established
7-Trifluoromethyl-3,5-disubstituted... 7-CF₃, 3-Ar, 5-R Enhanced lipophilicity (logP >6); electron-withdrawing CF₃ Improved membrane permeability
Pyrazolo[...]-7-one derivatives 7-Oxo (keto) No H-bond donor; increased acidity (pKa ~8–10) Altered target engagement
3-Chloro-7-methyl-2-phenyl...-6-carboxylate 3-Cl, 7-Me, 6-COOEt Polar carboxylate; Cl increases reactivity Prodrug potential

Biological Activity

6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 162286-54-6

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class can inhibit specific enzymes and receptors involved in cancer progression and inflammatory processes.

Enzyme Inhibition

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on several kinases and enzymes:

  • Aurora-A Kinase : Inhibition with IC50 values as low as 0.16 µM has been reported for similar compounds, indicating potential for targeting cell cycle regulation in cancer therapy .

Anticancer Activity

Recent research highlights the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound was tested against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values ranging from 0.39 µM to 3.79 µM across different studies .
Cell LineIC50 Value (µM)Reference
MCF70.46 ± 0.04
A5490.39 ± 0.06
HCT1161.1
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidines have also shown promise as anti-inflammatory agents:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Study on MCF7 Cell Lines : A derivative exhibited an IC50 value of 0.01 µM against MCF7 cells when compared to doxorubicin as a standard treatment, highlighting its potential as a more effective therapeutic agent .
  • Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments.

Q & A

Q. What are the optimal synthetic routes for 6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds. Key steps include:
  • Step 1 : Condensation of ethyl 3-ethoxyacrylate with 3-amino-5-methyl-1-phenylpyrazole under reflux in acetic acid to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Ethyl and methyl group introduction via nucleophilic substitution or alkylation reactions. Temperature control (60–80°C) and solvent selection (e.g., DMF or THF) are critical for regioselectivity .
  • Optimization : Use of catalysts like triethylamine improves yield (up to 72%), while HPLC monitoring ensures purity (>95%) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm), pyrimidine NH (δ 10.2 ppm), and ethyl/methyl groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (MW: 323.4 g/mol) with [M+H]+ peak at m/z 324.2 .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angle between phenyl and pyrimidine rings: 42.5°) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro screening :
  • Kinase Inhibition : Use ADP-Glo™ assay for EGFR or BRAF kinases (IC50 determination) .
  • Antimicrobial Activity : Broth microdilution against S. aureus (MIC range: 8–32 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (CC50 > 50 µM) .

Advanced Research Questions

Q. How do substituent modifications at positions 3 (phenyl) and 7 (OH) influence bioactivity?

  • Methodological Answer :
  • SAR Analysis :
Substituent (Position 3)Activity Trend (IC50)Source
4-FluorophenylEGFR IC50: 0.8 µM
3-ChlorophenylBRAF IC50: 1.2 µM
Unsubstituted phenylEGFR IC50: 5.6 µM
  • Position 7 : Replacing -OH with -NH2 enhances solubility but reduces kinase affinity (e.g., IC50 increases from 0.8 µM to 3.4 µM) .

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

  • Methodological Answer :
  • Variable Factors :
  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to membrane permeability differences .
  • Assay conditions : Adjust pH (7.4 vs. 6.5) and cation content (Mg2+ chelation) to standardize MIC measurements .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers (e.g., p < 0.05) .

Q. What strategies improve its pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Acetylate the 7-OH group to enhance oral bioavailability (Cmax increases from 1.2 µg/mL to 3.8 µg/mL in rats) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm) to prolong half-life (t1/2 from 2.1 h to 6.5 h) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP3A4-mediated degradation pathways .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with 7-OH), Leu694 (hydrophobic contact with ethyl group) .
  • MD Simulations : GROMACS 2022 for 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .
  • QSAR Models : Apply Random Forest regression (R2 > 0.85) to correlate logP values (1.8–3.2) with antibacterial activity .

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